molecular formula C9H8F2O2 B588015 (S)-[(3,4-Difluorophenoxy)methyl]-oxirane CAS No. 144574-27-6

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane

Cat. No.: B588015
CAS No.: 144574-27-6
M. Wt: 186.158
InChI Key: IPISVAVLYKMJFL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane is a heterocyclic organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a difluorophenoxy group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane typically involves the reaction of 3,4-difluorophenol with an epoxide precursor under basic conditions . One common method involves the use of sodium hydride as a base to deprotonate the phenol, followed by the addition of an epoxide such as epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution with amines can produce amino alcohols .

Scientific Research Applications

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[(3,4-Difluorophenoxy)methyl]-oxirane is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable building block in drug design .

Properties

IUPAC Name

(2S)-2-[(3,4-difluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISVAVLYKMJFL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from 3,4-difluoro-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Synthesis routes and methods II

Procedure details

A mixture of 117.1 g of 3,4-difluorophenol, 185.5 g of chloromethyloxirane, 125 g of potassium carbonate and 500 ml of 2-propanone was stirred for 48 hours at reflux temperature. The reaction mixture was evaporated and the residue was taken up in dichloromethane. The whole was washed successively with water, NaOH (aq.) (2×) and water, and was then dried, filtered and evaporated. The residue was distilled (13.3 Pa, 58° C.), yielding 90.4 g (54.0%) of [(3,4-difluorophenoxy)methyl]oxirane (interm. 2).
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117.1 g
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185.5 g
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125 g
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500 mL
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